molecular formula C13H16N2O B11783922 Indolin-2-yl(pyrrolidin-1-yl)methanone

Indolin-2-yl(pyrrolidin-1-yl)methanone

Katalognummer: B11783922
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: YYFQMRGPKLHPHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indolin-2-yl(pyrrolidin-1-yl)methanone is a compound that features both indole and pyrrolidine moieties. Indole is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities . Pyrrolidine, a five-membered nitrogen-containing ring, is widely used in medicinal chemistry due to its versatile biological properties . The combination of these two moieties in this compound makes it a compound of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of Indolin-2-yl(pyrrolidin-1-yl)methanone typically involves the reaction of indole derivatives with pyrrolidine derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Indolin-2-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Indolin-2-yl(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Indolin-2-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity by providing additional interactions with the target molecules . These interactions can lead to the inhibition of specific pathways, resulting in the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Indolin-2-yl(pyrrolidin-1-yl)methanone can be compared with other compounds containing indole and pyrrolidine moieties:

The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and applications compared to its individual components.

Eigenschaften

Molekularformel

C13H16N2O

Molekulargewicht

216.28 g/mol

IUPAC-Name

2,3-dihydro-1H-indol-2-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C13H16N2O/c16-13(15-7-3-4-8-15)12-9-10-5-1-2-6-11(10)14-12/h1-2,5-6,12,14H,3-4,7-9H2

InChI-Schlüssel

YYFQMRGPKLHPHS-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=O)C2CC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.